molecular formula C19H27N3O B5528421 6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine

6-[(1-cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B5528421
M. Wt: 313.4 g/mol
InChI Key: LYLAPVUYOUNLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives involves chemical modifications of pyridine derivatives and condensation reactions. Shiozawa et al. (1984) described the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine through chemical modification and condensation of 1-benzyl-4-piperidinone with 3-amino-enones, followed by debenzylation (Shiozawa et al., 1984). Additionally, Ghandi et al. (2020) reported on the synthesis of novel tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives via condensation, which was confirmed through analytical data and X-ray crystallography analysis (Ghandi et al., 2020).

Molecular Structure Analysis

The molecular structure of related naphthyridine compounds has been elucidated through X-ray diffraction, revealing planar naphthyridine ring systems and specific intramolecular interactions. Thirumurugan et al. (1999) provided detailed analysis of intramolecular N—H⋯π(phenyl) and intermolecular C—H⋯π(phenyl) interactions within the naphthyridine structure (Thirumurugan et al., 1999).

Chemical Reactions and Properties

The chemical reactions of naphthyridine derivatives often involve cyclobutene ring-opening, cyclizations, and functionalization steps to introduce various substituents and achieve desired properties. Mailyan et al. (2012) discussed the synthesis of CF3-substituted tetrahydro-1,7-naphthyridines through cyclobutene ring-opening of bicyclo[4.2.0]octa-1,6-dienes (Mailyan et al., 2012).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, such as crystallinity, molecular conformation, and intermolecular interactions, are crucial for understanding their behavior in various conditions. The detailed structural analysis by Thirumurugan et al. (1999) sheds light on the physical characteristics of these compounds, providing a foundation for further exploration of their applications.

Chemical Properties Analysis

The chemical properties of naphthyridine derivatives, including their reactivity and stability, are influenced by their molecular structure and the presence of substituents. Research into these aspects is essential for developing new compounds with targeted functionalities. The work by Zhou et al. (2007) on cobalt-catalyzed [2 + 2 + 2] cyclizations to synthesize tetrahydro-1,6-naphthyridines highlights the chemical versatility and potential of these compounds (Zhou et al., 2007).

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

(1-cyclopentylpiperidin-3-yl)-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c23-19(22-12-9-18-15(13-22)5-3-10-20-18)16-6-4-11-21(14-16)17-7-1-2-8-17/h3,5,10,16-17H,1-2,4,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLAPVUYOUNLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCCC(C2)C(=O)N3CCC4=C(C3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(1-Cyclopentyl-3-piperidinyl)carbonyl]-5,6,7,8-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.